

Application Notes and Protocols for In Vivo Use of Iso-PPADS Tetrasodium

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Compound of Interest

Compound Name: *Iso-PPADS tetrasodium*

Cat. No.: *B610175*

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Introduction

Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X purinoceptors, with a pKi of 6.5.[1][2][3][4] It exhibits similar activity to the more widely studied compound, PPADS.[1][4] Iso-PPADS is a potent inhibitor of P2X1 and P2X3 receptors, with IC50 values of 43 nM and 84 nM, respectively, and is more potent than PPADS at P2X1, P2X2, P2X3, and P2Y1 receptors.[2] These application notes provide a summary of recommended in vivo dosages, based on studies with the closely related compound PPADS, and detailed protocols to guide researchers in their experimental design.

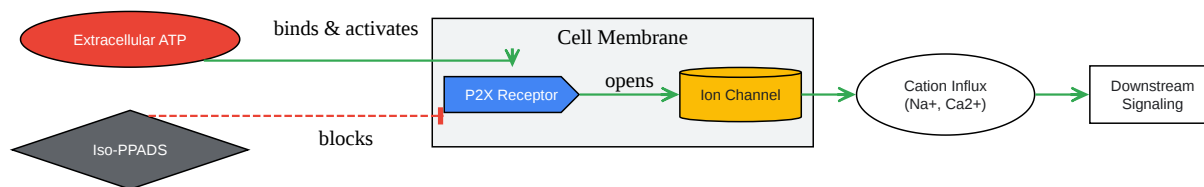
Data Presentation

Due to the limited availability of direct in vivo dosage data for **Iso-PPADS tetrasodium**, the following table summarizes the dosage information from a study using PPADS tetrasodium in a rat model of mesangial proliferative glomerulonephritis. Given the similar biological activity of Iso-PPADS and PPADS, these dosages can serve as a starting point for experimental design with Iso-PPADS, with the caveat that dose-response studies are recommended.

Compound	Animal Model	Route of Administration	Dosage Range	Dosing Schedule	Key Findings	Reference
PPADS tetrasodium	Male Sprague-Dawley rats (160-200g) with anti-Thy1 induced glomerulonephritis	Intraperitoneal (i.p.)	15, 30, and 60 mg/100g body weight	Every 12 hours for 8 days (with a double loading dose for the first injection)	Dose-dependently reduced early glomerular mesangial cell proliferation.	[5]

Signaling Pathway

Iso-PPADS, as a P2X receptor antagonist, blocks the binding of extracellular ATP to these ligand-gated ion channels. This inhibition prevents the influx of cations such as Na⁺ and Ca²⁺, thereby blocking downstream signaling cascades that are involved in various physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation.



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Caption: Antagonistic action of Iso-PPADS on P2X receptors.

Experimental Protocols

The following is a detailed protocol for an in vivo study using a P2X receptor antagonist, adapted from a study utilizing PPADS in rats. This protocol can be used as a template for

designing experiments with Iso-PPADS.

Objective: To evaluate the in vivo efficacy of **Iso-PPADS tetrasodium** in a disease model.

Materials:

- **Iso-PPADS tetrasodium** salt
- Sterile saline solution (0.9% NaCl)
- Animal model (e.g., Sprague-Dawley rats, 160-200g)
- Syringes and needles for intraperitoneal injection
- Standard laboratory equipment for animal handling and monitoring

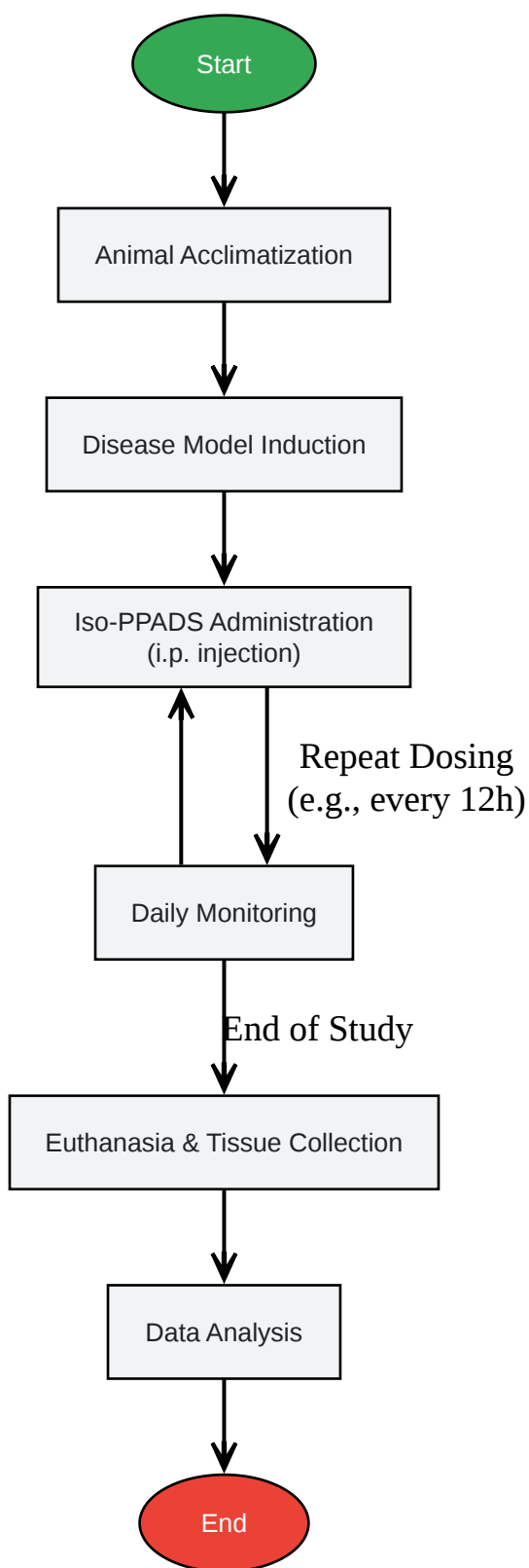
Procedure:

- Preparation of Iso-PPADS Solution:
 - **Iso-PPADS tetrasodium** salt is soluble in water.[\[2\]](#)[\[4\]](#)
 - Prepare a stock solution of Iso-PPADS in sterile saline. For example, to achieve a dose of 30 mg/100g in a 200g rat (60 mg total dose) with an injection volume of 0.5 mL, the concentration of the solution would need to be 120 mg/mL. Note: Solubility should be confirmed for high concentrations.
 - Ensure the solution is sterile by filtering through a 0.22 µm filter.
 - Prepare fresh solutions daily if possible. If storage is necessary, store solutions at -20°C for up to one month.[\[2\]](#)
- Animal Dosing:
 - Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
 - Induce the disease model of interest (e.g., anti-Thy1 glomerulonephritis).

- Administer the first dose of Iso-PPADS via intraperitoneal (i.p.) injection 60 minutes after disease induction. This initial dose should be a loading dose, double the amount of subsequent injections.[\[5\]](#)
- Continue with maintenance doses every 12 hours for the duration of the study (e.g., 8 days).[\[5\]](#)
- A control group receiving vehicle (sterile saline) injections should be included.
- Monitoring and Endpoint Analysis:
 - Monitor the animals daily for any signs of toxicity or adverse effects.
 - At the end of the study period, euthanize the animals and collect tissues of interest for analysis (e.g., kidneys for histological examination, blood for biochemical markers).
 - Analyze the collected samples to determine the effect of Iso-PPADS on the disease parameters (e.g., cell proliferation, protein expression).

Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo study investigating the effects of Iso-PPADS.



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Caption: General experimental workflow for in vivo Iso-PPADS studies.

Important Considerations

- **Route of Administration:** While intraperitoneal injection has been used for PPADS, other parenteral routes such as intravenous, intramuscular, or subcutaneous injection may be considered depending on the experimental goals and the pharmacokinetic properties of Iso-PPADS.[6]
- **Dose Optimization:** The provided dosage range is a starting point. It is crucial to perform dose-response studies to determine the optimal dose for the specific animal model and desired effect.[6]
- **Pharmacokinetics:** The distribution, bioavailability, half-life, and clearance rates of Iso-PPADS in the chosen animal model are important factors to consider and may require preliminary pharmacokinetic studies.[6]
- **Controls:** Always include appropriate control groups, including a vehicle control, in your experimental design.

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